molecular formula C19H22N4O2 B6121078 2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide

2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide

Cat. No.: B6121078
M. Wt: 338.4 g/mol
InChI Key: VFULPVAUMIMTGK-UHFFFAOYSA-N
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Description

2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine and pyrrolidine rings, followed by the introduction of the phenylethyl group and the methylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide include other pyridine and pyrrolidine derivatives with phenylethyl groups. Examples include:

  • 2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-3-carboxamide
  • 2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement and the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This compound’s unique structure makes it a valuable subject for further research and development.

Properties

IUPAC Name

2-(methylamino)-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-20-17-11-15(7-9-21-17)19(25)22-16-12-18(24)23(13-16)10-8-14-5-3-2-4-6-14/h2-7,9,11,16H,8,10,12-13H2,1H3,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFULPVAUMIMTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=C1)C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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